molecular formula C13H17N3O B6897360 1-[(4-Cyanophenyl)methyl]-3-methyl-1-propan-2-ylurea

1-[(4-Cyanophenyl)methyl]-3-methyl-1-propan-2-ylurea

Cat. No.: B6897360
M. Wt: 231.29 g/mol
InChI Key: BFMPUFZWTMLJJG-UHFFFAOYSA-N
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Description

1-[(4-Cyanophenyl)methyl]-3-methyl-1-propan-2-ylurea is an organic compound that features a urea moiety substituted with a cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Cyanophenyl)methyl]-3-methyl-1-propan-2-ylurea typically involves the reaction of 4-cyanobenzyl chloride with 3-methyl-1-propan-2-ylurea under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Cyanophenyl)methyl]-3-methyl-1-propan-2-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The cyanophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products

    Oxidation: Oxidized derivatives of the urea moiety.

    Reduction: Reduced forms of the cyanophenyl group.

    Substitution: Substituted derivatives of the cyanophenyl group.

Scientific Research Applications

1-[(4-Cyanophenyl)methyl]-3-methyl-1-propan-2-ylurea has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-[(4-Cyanophenyl)methyl]-3-methyl-1-propan-2-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl group can engage in π-π interactions with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-Cyanophenyl)methyl]-3-methyl-1-propan-2-ylurea:

    N-(3-cyanophenyl)-2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl)-4-biphenylcarboxamide: Another compound with a cyanophenyl group, used in different contexts.

    Rilpivirine: A compound with a cyanovinyl group, used as an antiviral agent.

Properties

IUPAC Name

1-[(4-cyanophenyl)methyl]-3-methyl-1-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-10(2)16(13(17)15-3)9-12-6-4-11(8-14)5-7-12/h4-7,10H,9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMPUFZWTMLJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=C(C=C1)C#N)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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